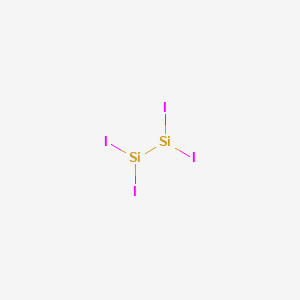![molecular formula C12H8BrClOS B14339840 2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one CAS No. 105924-50-3](/img/structure/B14339840.png)
2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one is an organic compound with a molecular formula of C12H8BrClOS It is a brominated derivative of thiophene, which is a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one typically involves the bromination of 1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or ethers.
Aplicaciones Científicas De Investigación
2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms in the compound can enhance its binding affinity to target proteins through halogen bonding interactions. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in the target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(2-thienyl)-1-ethanone: A similar compound with a thiophene ring but without the chlorophenyl group.
2-Bromo-1-(4-methoxyphenyl)-1-ethanone: A compound with a methoxyphenyl group instead of a chlorophenyl group.
1-(2-Bromo-4-chlorophenyl)ethanone: A compound with a similar bromine and chlorine substitution pattern but without the thiophene ring.
Uniqueness
2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one is unique due to the presence of both a chlorophenyl group and a thiophene ring, which can confer distinct electronic and steric properties. These features can enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industrial settings .
Propiedades
Número CAS |
105924-50-3 |
|---|---|
Fórmula molecular |
C12H8BrClOS |
Peso molecular |
315.61 g/mol |
Nombre IUPAC |
2-bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8BrClOS/c13-7-10(15)12-6-5-11(16-12)8-1-3-9(14)4-2-8/h1-6H,7H2 |
Clave InChI |
WSTLTRCPLCEDDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





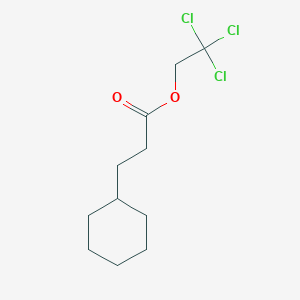

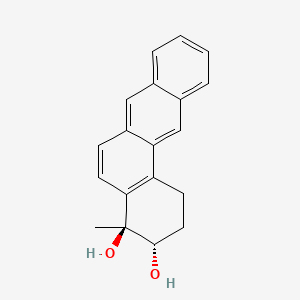


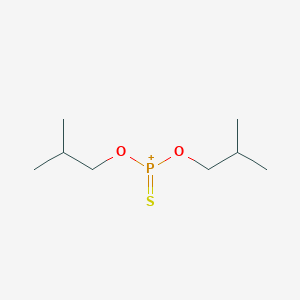
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
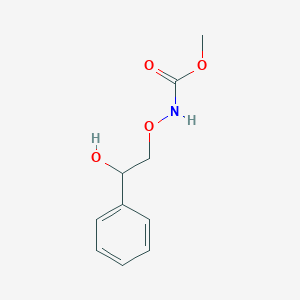
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
